molecular formula C14H11Cl2NO2 B3371439 2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide CAS No. 69838-54-6

2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide

Cat. No. B3371439
CAS RN: 69838-54-6
M. Wt: 296.1 g/mol
InChI Key: BPROOLMEEMVDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide” is a chemical compound with the CAS Number: 69838-54-6 . It has a molecular weight of 296.15 and its IUPAC name is 2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide .


Synthesis Analysis

The synthesis of a similar compound, rafoxanide, was achieved in three steps from readily available 4-chlorophenol with a 74% overall yield . The first key stage was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield . The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving an 82% yield .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide” is characterized by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions . A Hirshfeld surface analysis of the intermolecular interactions indicated that C…H/H…C interactions make the largest contribution to the surface area (33.4%) .


Physical And Chemical Properties Analysis

The compound has a melting point of 116-117 degrees Celsius . It is a powder at room temperature . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 465.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized through reactions involving chlorophenols and dichloroacetamide derivatives, utilizing organic solvents and anhydrous potassium carbonate. The synthesis process focuses on optimizing reaction conditions to achieve high yields, with characterizations performed using IR, ^1HNMR, and elemental analysis (Tao Jian-wei, 2009).

Potential Antibacterial Applications

  • Derivatives of this compound have been evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, demonstrating moderate to good efficacy. QSAR studies have been conducted to understand the impact of structural and physicochemical parameters on antibacterial activity (N. Desai, M. Shah, A. Bhavsar, A. Saxena, 2008).

Pesticide Development

  • X-ray powder diffraction has characterized derivatives of N-aryl-2,4-dichlorophenoxyacetamide as potential pesticides. The study presented experimental data on peak positions, relative intensities, and unit cell parameters, contributing to the understanding of their crystalline structures and potential applications in pest control (E. Olszewska, S. Pikus, B. Tarasiuk, 2008).

Antimicrobial Activity

  • Novel thiazolidinone and acetidinone derivatives containing the compound have shown significant antimicrobial activity against various microorganisms. Their structures were confirmed through comprehensive spectral and elemental analyses, indicating potential applications in developing new antimicrobial agents (B. Mistry, K. R. Desai, Sanket M. Intwala, 2009).

Conformational Studies

  • Studies on the conformations of related chloro- and diphenylthiophosphoryl-N-(methylsulfanyl)phenylacetamides have provided insights into their structural behaviors, which are crucial for understanding their interactions and functionalities in biological systems (E. Ishmaeva et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-11-4-6-12(7-5-11)19-13-3-1-2-10(16)8-13/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPROOLMEEMVDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245099
Record name 2-Chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide

CAS RN

69838-54-6
Record name 2-Chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69838-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.